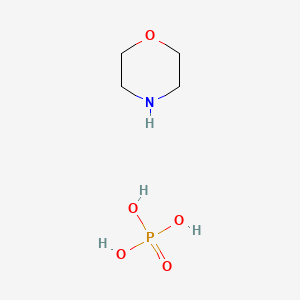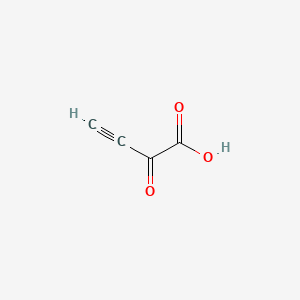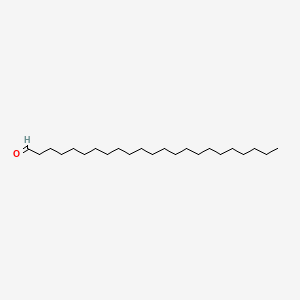
Morpholine phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Morpholine phosphate is a chemical compound that combines morpholine, an organic chemical compound with the formula O(C2H4)2NH, and phosphate, a salt or ester of phosphoric acid. Morpholine is a heterocycle featuring both amine and ether functional groups, making it a versatile compound in various chemical reactions . Phosphate groups are commonly found in biological systems and are crucial for energy transfer and storage.
Preparation Methods
Synthetic Routes and Reaction Conditions
Morpholine can be synthesized by the dehydration of diethanolamine with concentrated sulfuric acid . The phosphate group can be introduced by reacting morpholine with phosphoric acid or its derivatives under controlled conditions. The reaction typically involves heating and may require a catalyst to proceed efficiently.
Industrial Production Methods
Industrial production of morpholine, phosphate often involves large-scale chemical reactors where diethanolamine is dehydrated to form morpholine, which is then reacted with phosphoric acid. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions
Morpholine phosphate undergoes various chemical reactions typical of secondary amines and phosphates. These include:
Oxidation: Morpholine can be oxidized to form N-oxide derivatives.
Reduction: Reduction reactions can convert morpholine derivatives back to the parent compound.
Substitution: Morpholine can undergo nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of morpholine can yield morpholine N-oxide, while substitution reactions can produce a variety of morpholine derivatives depending on the electrophile used.
Scientific Research Applications
Morpholine phosphate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of morpholine, phosphate involves its interaction with various molecular targets. In biological systems, morpholine derivatives can bind to nucleic acids, altering their function and expression. The phosphate group plays a crucial role in energy transfer and storage, making morpholine, phosphate an important compound in biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Piperidine: Another secondary amine with similar chemical properties but lacks the ether functional group present in morpholine.
Tetrahydrofuran: An ether with a similar ring structure but lacks the amine group.
Diethanolamine: A precursor to morpholine with both amine and alcohol functional groups.
Uniqueness
Morpholine phosphate is unique due to its combination of amine and ether functional groups, which allows it to participate in a wide range of chemical reactions. Its phosphate component further enhances its versatility, making it useful in both chemical and biological applications .
Properties
CAS No. |
63079-67-4 |
|---|---|
Molecular Formula |
C4H12NO5P |
Molecular Weight |
185.12 g/mol |
IUPAC Name |
morpholine;phosphoric acid |
InChI |
InChI=1S/C4H9NO.H3O4P/c1-3-6-4-2-5-1;1-5(2,3)4/h5H,1-4H2;(H3,1,2,3,4) |
InChI Key |
IBYAOODMUFJKEW-UHFFFAOYSA-N |
SMILES |
C1COCCN1.OP(=O)(O)O |
Canonical SMILES |
C1COCCN1.OP(=O)(O)O |
Key on ui other cas no. |
68412-61-3 63079-67-4 |
Pictograms |
Irritant |
Related CAS |
110-91-8 (Parent) |
Synonyms |
morpholine morpholine hydrochloride morpholine hydroiodide morpholine phosphate morpholine phosphate (3:1) morpholine phosphonate (1:1) morpholine sulfite (1:1) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![N,N-dimethyl-4,4-diphenylbut-3-en-2-amine;1-[4-(3-hydroxyphenyl)-1-methylpiperidin-4-yl]propan-1-one;hydrochloride](/img/structure/B1216058.png)






